molecular formula C14H23NO B13825885 Sarmentine-d8

Sarmentine-d8

Cat. No.: B13825885
M. Wt: 229.39 g/mol
InChI Key: BFZBGTMIBOQWBA-YPCBJGQFSA-N
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Description

Sarmentine-d8 is a synthetic analog of sarmentine, a natural compound found in the plant Piper species. It is isotopically labeled with deuterium, making it useful in various research applications. The molecular formula of this compound is C14H15D8NO, and it has a molecular weight of 229.39 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarmentine-d8 can be synthesized through several methods. One common approach involves the iron-catalyzed cross-coupling of pentylmagnesium bromide with ethyl (2E,4E)-5-chloropenta-2,4-dienoate. This intermediate is obtained by one-pot oxidation-olefination of (2E)-3-chloroprop-2-en-1-ol . The final steps include alkaline hydrolysis of the ester to (2E,4E)-deca-2,4-dienoic acid, conversion to the corresponding acid chloride, and amidation with pyrrolidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Sarmentine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sarmentine-d8 is unique due to its isotopic labeling with deuterium, which enhances its utility in research applications. Its multiple mechanisms of action, including inhibition of photosystem II and enoyl-ACP reductase, make it a versatile compound for various scientific studies .

Properties

Molecular Formula

C14H23NO

Molecular Weight

229.39 g/mol

IUPAC Name

(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2

InChI Key

BFZBGTMIBOQWBA-YPCBJGQFSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(=O)/C=C/C=C/CCCCC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCCCCC=CC=CC(=O)N1CCCC1

Origin of Product

United States

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